Calcium L-cystinate
Description
Historical Context of Amino Acid-Metal Complexes in Chemical Research
The investigation of metal complexes with amino acids and peptides has been a cornerstone of bioinorganic chemistry for decades. researchgate.net Amino acids, as the building blocks of proteins, possess a variety of potential donor atoms in their main and side chains (nitrogen, oxygen, and sulfur) that allow them to coordinate with metal ions. researchgate.net Initially, research focused on understanding the basic chelating properties of amino acids, which typically act as bidentate (N,O) ligands. researchgate.net
Over time, the field has expanded significantly. Researchers now explore more complex interactions, including the role of amino acid side chains in forming the metal center's environment and influencing its catalytic activity in metalloenzymes. researchgate.net The modular and chiral nature of amino acids has also made them valuable as inexpensive building blocks in catalysis. google.com This ongoing research aims to develop new metal complexes for diverse applications, such as catalysts for asymmetric synthesis and novel therapeutic agents. mdpi.commdpi.com
Significance of Calcium as a Main Group Metal Center in Coordination Chemistry
Calcium, as a main group metal, possesses unique properties that make it highly significant in both biological and inorganic coordination chemistry. lew.ro Its importance stems from its peculiar coordination chemistry, which is a decisive factor in its widespread role as a cellular messenger. nih.gov
Key characteristics of the calcium ion (Ca²⁺) in coordination chemistry include:
Large Ionic Radius: Compared to other divalent cations like magnesium, calcium has a larger ionic radius (0.99 Å for Ca²⁺ vs. 0.65 Å for Mg²⁺). nih.gov This larger size allows for higher coordination numbers. wikipedia.org
Flexible Coordination Geometry: Calcium exhibits remarkable coordination flexibility. Its coordination number commonly ranges from 6 to 8, but can be as high as 12. nih.govacs.org This contrasts sharply with magnesium, which typically requires a fixed octahedral geometry with six ligands. nih.gov The bond lengths and angles in calcium complexes are also highly variable. nih.gov
Ligand Preference: In crystal structures, calcium ions show a strong preference for binding to oxygen-containing ligands. acs.org This makes it readily complexed by oxygen chelates. wikipedia.org
These properties—flexible coordination numbers, variable geometry, and a preference for oxygen donors—allow calcium to bind effectively to complex biological molecules and participate in intricate signaling pathways. nih.govconsensus.app
Overview of L-Cystine as a Chiral Ligand in Metal Complexation
L-cystine, a dimeric amino acid formed from two L-cysteine molecules linked by a disulfide bond, serves as a compelling chiral ligand in metal complexation. drugbank.com The coordinating ability of its monomer, L-cysteine, is well-documented, involving its carboxylate oxygen atoms, the amino nitrogen atom, and the thiol sulfur atom. researchgate.netresearchgate.net These donor sites allow it to form stable complexes with a variety of metal ions. researchgate.net
The chirality of L-cystine (and L-cysteine) is a critical feature. When a chiral molecule like L-cysteine binds to a metal, it can induce chirality in the resulting complex or on the surface of inorganic nanocrystals. rsc.org This interaction is enantioselective, meaning that L- and D-isomers can lead to complexes with distinct properties, such as opposite circular dichroism signals. rsc.org The ability of the cysteine/cystine framework to act as a "chirality imprinter" is a subject of active research, with applications in the development of chiral materials and asymmetric catalysis. nih.govrsc.org In the context of Calcium L-cystinate, the L-cystine ligand dictates the stereochemistry of the coordination environment around the calcium center.
Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀CaN₂O₄S₂ | chemsrc.com |
| Molecular Weight | 278.363 g/mol | chemsrc.com |
| Exact Mass | 277.970795 | chemsrc.com |
| Synonyms | Calcium (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanoate) | chemsrc.com |
| L-Cystine, calcium salt (1:1) | chemsrc.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74263-37-9 |
|---|---|
Molecular Formula |
C6H12CaN2O4S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
calcium;(2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/2C3H7NO2S.Ca/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
ZTHOKKVNBWFAHY-CEOVSRFSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)S.C([C@@H](C(=O)[O-])N)S.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)S.C(C(C(=O)[O-])N)S.[Ca+2] |
Origin of Product |
United States |
Structural Elucidation and Characterization of Calcium L Cystinate Coordination Architectures
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
Single Crystal XRD: This technique would provide precise atomic coordinates, bond lengths, and bond angles for calcium L-cystinate. For instance, in studies of L-cysteine hydrochloride monohydrate, single crystal XRD confirmed an orthorhombic crystal system with a non-centrosymmetric space group (P212121), which is crucial for understanding its physical properties. researchgate.net Similarly, analysis of L-cystine dihydrobromide single crystals revealed its crystal system and lattice parameters. scielo.br For this compound, a single crystal study would definitively establish the coordination environment of the Ca²⁺ ion, detailing its interactions with the carboxylate, amino, and disulfide functionalities of the L-cystinate ligand.
Powder XRD (PXRD): PXRD is used to identify the crystalline phases of a bulk sample. nih.gov It provides a characteristic diffraction pattern that serves as a fingerprint for the compound. In the analysis of calcium-silicate-based materials, PXRD was used to identify the different crystalline components in both powder and set samples by observing the positions of the highest peaks (2θ values). ceon.rs For this compound, a PXRD pattern would be compared against a database or a theoretically calculated pattern from single-crystal data to confirm its phase purity. nih.gov Any shifts in peak positions compared to a reference could indicate lattice strain or the formation of different hydrated forms. For example, PXRD has been successfully used to differentiate between the L- and DL-enantiomeric forms of calcium lactate (B86563) pentahydrate. nih.gov
A hypothetical data table for the powder XRD analysis of this compound is presented below.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 18.2 | 4.87 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 60 |
| 31.5 | 2.84 | 75 |
| 36.7 | 2.45 | 50 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing the nature of chemical bonds.
Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the context of this compound, FT-IR would be used to confirm the presence of key functional groups and to study the coordination of the L-cystinate ligand to the calcium ion. The FT-IR spectrum of a related compound, L-cystine dihydrobromide, confirmed the presence of its various functional groups. scielo.br For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the carboxylate group, and S-S stretching of the disulfide bond. The coordination of the carboxylate group to the Ca²⁺ ion would be indicated by a shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free L-cystine amino acid.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. academie-sciences.fr It is particularly sensitive to non-polar bonds and can be advantageous for studying aqueous solutions. For this compound, Raman spectroscopy would be effective in identifying the S-S disulfide bond, which often gives a weak signal in IR spectra. Studies on urinary stones have demonstrated the utility of Raman spectroscopy in identifying different chemical components, including calcium oxalate (B1200264) and various phosphate (B84403) minerals. academie-sciences.fr In the case of this compound, specific Raman shifts would provide a unique spectral fingerprint.
A representative table of expected vibrational frequencies for this compound is provided below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (amino group) | 3200-3400 | 3200-3400 |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C=O Stretch (carboxylate) | 1550-1650 (asymmetric) | 1400-1440 (symmetric) |
| N-H Bend (amino group) | 1580-1650 | - |
| S-S Stretch (disulfide) | 450-550 (weak) | 450-550 (strong) |
| Ca-O Stretch | 300-400 | 300-400 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Ligand-Metal Interactions
UV-Vis spectroscopy probes the electronic transitions within a molecule. While aqueous solutions of calcium salts are typically colorless, the formation of a complex with a chromophoric ligand can lead to absorption in the UV-Vis region. bridgew.edu In the case of this compound, the L-cystinate itself may have some UV absorbance due to the presence of the disulfide and carboxylate groups.
The primary application of UV-Vis spectroscopy for this compound would be to study the ligand-metal interactions. The coordination of the L-cystinate ligand to the calcium ion can cause a shift in the absorption maxima (λ_max) compared to the free ligand. This shift, known as a hypsochromic (blue) or bathochromic (red) shift, provides evidence of complex formation. While direct UV-Vis studies on this compound were not found, the principle is demonstrated in the determination of calcium concentrations using chromogenic complexing agents like Arsenazo III, which forms a colored complex with calcium ions. bridgew.edu
A hypothetical UV-Vis absorption data table is shown below.
| Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| L-cystine | 250 | 300 |
| This compound | 245 | 450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in both solution and solid states.
Solution-State NMR: ¹H and ¹³C NMR spectroscopy in a suitable solvent (like D₂O) would provide detailed information about the proton and carbon environments in the L-cystinate ligand upon coordination to calcium. Chemical shift changes in the protons and carbons near the coordination sites (carboxylate and amino groups) would confirm the binding of calcium. For example, ¹H NMR has been used to study the interaction between L-cysteine and silver nanoparticles by observing changes in the chemical shifts of the CH and CH₂ protons. researchgate.net
Solid-State NMR: Solid-state NMR, particularly ⁴³Ca NMR, could directly probe the local environment of the calcium ions in the crystalline structure of this compound. Although natural abundance ⁴³Ca NMR is challenging due to the low natural abundance and quadrupolar nature of the nucleus, it can provide valuable information about the different calcium sites within a crystal lattice. copernicus.orgpascal-man.com ¹³C and ¹⁵N solid-state NMR would also be valuable for characterizing the conformation and packing of the L-cystinate molecules in the solid state.
A table of hypothetical NMR data for this compound is presented below.
| Nucleus | Technique | Chemical Shift (ppm) | Assignment |
| ¹H | Solution (D₂O) | 4.2 | α-CH |
| ¹H | Solution (D₂O) | 3.1-3.3 | β-CH₂ |
| ¹³C | Solution (D₂O) | 175 | C=O (carboxylate) |
| ¹³C | Solution (D₂O) | 55 | α-C |
| ¹³C | Solution (D₂O) | 40 | β-C |
| ⁴³Ca | Solid-State MAS | 20-50 | Ca²⁺ in a specific coordination environment |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. h-and-m-analytical.comscielo.org.co
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. h-and-m-analytical.com For this compound, TGA would be used to determine its thermal stability and to identify the temperature ranges over which decomposition occurs. iitk.ac.in If the compound is a hydrate, TGA will show a mass loss corresponding to the loss of water molecules at a lower temperature, followed by the decomposition of the organic ligand at higher temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. scielo.org.co It is used to detect thermal events such as melting, crystallization, and decomposition. scielo.br For this compound, DSC would reveal the temperatures of any phase transitions and the enthalpy changes associated with them. The decomposition of the compound would typically be observed as an exothermic or endothermic peak in the DSC curve, corresponding to the mass loss seen in the TGA. scielo.br
A summary of expected thermal analysis data for this compound is provided below.
| Technique | Observation | Temperature Range (°C) |
| TGA | Initial mass loss (loss of water, if hydrated) | 100-150 |
| TGA | Major mass loss (decomposition of L-cystinate) | 200-400 |
| DSC | Endothermic peak (dehydration) | 100-150 |
| DSC | Exothermic/Endothermic peak(s) (decomposition) | 200-400 |
Microscopic and Imaging Techniques for Morphological Analysis (e.g., Atomic Force Microscopy of related crystal growth)
Microscopic techniques provide direct visualization of the crystal morphology and surface features.
Atomic Force Microscopy (AFM): While not providing direct information on the bulk chemical composition, AFM is a powerful technique for studying crystal growth at the nanoscale. nih.gov In studies of L-cystine crystal growth, AFM has been used to observe the growth of hexagonal spiral dislocations on the crystal surface in real-time. nih.gov It can also reveal how inhibitors affect the crystal habit and growth velocity. nih.gov For this compound, AFM could be employed to study its crystallization process, providing insights into the growth mechanisms and the influence of additives on crystal morphology.
Theoretical and Computational Investigations of Calcium L Cystinate Systems
Quantum Chemical Calculations: Electronic Structure and Bonding Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the fundamental electronic structure and bonding characteristics of Calcium L-cystinate. scispace.com DFT allows researchers to model the distribution of electrons within the molecule, providing insights into the nature of the coordinate bonds between the calcium ion (Ca²⁺) and the L-cystinate ligand. rsdjournal.org
Studies on related systems, such as calcium complexes with other amino acids or organic ligands, provide a framework for what a detailed analysis of this compound would entail. researchgate.netnih.gov For instance, DFT investigations into Ca(II) complexes reveal that the bonds between the calcium ion and nitrogen or oxygen atoms are predominantly ionic. nih.gov In the case of this compound, the Ca²⁺ ion is chelated by the amino and carboxylate groups of the L-cystine molecule. DFT calculations can precisely determine the geometry of this coordination, including bond lengths and angles.
Analysis using methods like the quantum theory of atoms in molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can quantify the degree of charge transfer between the L-cystinate ligand and the Ca²⁺ ion, confirming the electrostatic nature of the interaction. nih.gov These calculations can also predict vibrational frequencies, which can be used to interpret experimental infrared (IR) and Raman spectra, providing a crucial link between theoretical models and empirical data. academie-sciences.fr
Table 1: Representative DFT-Calculated Properties for Metal-Amino Acid Interactions This table presents typical data obtained from DFT studies on metal-ion complexes with amino acids, illustrating the type of information derivable for this compound.
| Parameter | Metal Ion | Amino Acid Loop | Finding | Reference |
| Binding Energy Component | Ca²⁺ | Calmodulin Loop I | Vacuum Energy: -636.5 kcal/mol | nih.gov |
| Binding Energy Component | Mg²⁺ | Calmodulin Loop I | Vacuum Energy: -529.8 kcal/mol | nih.gov |
| Bond Character | Ca(II) | Porphyrazine | Ca-N bonds exhibit significant ionic character. | nih.gov |
| Bond Character | Zn(II) | Porphyrazine | Zn-N bonds are more covalent compared to Ca-N. | nih.gov |
| Adsorption Energy | Water on CaO surface | (100) face | ~65 kJ/mol (physisorption) | aps.org |
Data is illustrative of the methodologies applied to similar systems.
Molecular Dynamics Simulations of this compound Interactions in Condensed Phases and Solutions
While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time. upenn.edulammpstube.com For this compound, MD simulations are invaluable for understanding its interactions in condensed phases, such as in aqueous solutions, which mimic physiological environments. unimi.itnih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with water molecules and potentially other ions to represent a specific medium. mdpi.com The simulation then solves Newton's equations of motion for every atom, revealing a trajectory of the system's evolution over nanoseconds or longer. nih.gov
From these simulations, several key properties can be analyzed:
Solvation Structure: The simulations show how water molecules arrange themselves around the this compound complex, forming hydration shells. The structure of these shells is critical for the complex's solubility and reactivity.
Ion Bridging: In solutions with multiple cystinate molecules, simulations can show whether the Ca²⁺ ion acts as a bridge, connecting two or more cystinate ligands. This is a common role for divalent cations and is crucial for understanding aggregation and nucleation processes. mdpi.com
Conformational Dynamics: The L-cystinate molecule has conformational flexibility. MD simulations can explore the different shapes the molecule adopts when bound to calcium and how this differs from its unbound state in solution. researchgate.netresearchgate.net
Transport Properties: By analyzing the trajectory, researchers can calculate diffusion coefficients, which quantify how quickly the complex moves through the solution. mdpi.com
These simulations provide a dynamic molecular-level picture that complements the static view from quantum chemistry. nih.govoup.com
Computational Modeling of Solution Speciation and Thermodynamic Parameters
In any solution containing calcium and L-cystine, a variety of chemical species will exist in equilibrium: free Ca²⁺ ions, various protonated forms of L-cystine, and the this compound complex itself. Computational modeling of solution speciation aims to determine the concentration of each of these species under given conditions (e.g., pH, temperature, and total concentrations). tandfonline.com
This modeling relies on thermodynamic databases and specialized software, such as JESS (Joint Expert Speciation System), which contain stability constants for a vast number of chemical reactions. researchgate.netmurdoch.edu.au The stability constant (K) for the formation of this compound is a critical parameter:
Ca²⁺ + Cys₂²⁻ ⇌ Ca(Cys₂)
By inputting the total concentrations of all components (calcium, cystine, protons, etc.) and the relevant equilibrium constants, the software can calculate the distribution of all species. murdoch.edu.au This is crucial for predicting the solubility of L-cystine in the presence of calcium, as complex formation can significantly alter it. researchgate.net
Thermodynamic parameters like the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complex formation can be determined experimentally or calculated. rsc.orglongdom.org These parameters provide deep insight into the driving forces of the binding process. For instance, studies on calcium binding to the protein calmodulin show that the interaction is driven by a favorable entropy change, which is linked to conformational changes in the protein upon binding. nih.gov A similar thermodynamic analysis of the this compound system would clarify whether its formation is primarily enthalpy- or entropy-driven.
Table 2: Thermodynamic Formation Constants (log K) for Ca²⁺ with Various Ligands This table shows examples of formation constants for calcium with different amino acids and carboxylates, which are the types of data used in speciation modeling.
| Ligand (A) | Complex | log K (at 25°C, I ≈ 0) | Reference |
| Glycine (B1666218) | [Ca(Gly)]⁺ | 1.38 | rsc.org |
| L-Histidine | [Ca(His)]⁺ | 1.40 | rsc.org |
| Acetate | [Ca(Ac)]⁺ | 1.18 | rsc.org |
| Malonate | [Ca(Mal)] | 2.80 | rsc.org |
Data is for illustrative purposes to show the nature of thermodynamic parameters used in modeling.
Information-Theoretical Approaches Applied to Calcium-Amino Acid Signaling (e.g., this compound implications)
Calcium ions are ubiquitous second messengers in cells, carrying information that regulates a vast array of processes, from muscle contraction to gene transcription. creative-diagnostics.com The information is encoded in the spatiotemporal dynamics of intracellular Ca²⁺ concentration, often referred to as "calcium signatures" or "calcium codes". wikipedia.orgmdpi.com These codes can take the form of oscillations, waves, or brief transients. wikipedia.org
Information theory provides a mathematical framework to quantify how these calcium signals can lead to specific cellular responses. nih.govresearchgate.net A key concept is mutual information, which measures how much information the state of one variable (e.g., the activation of a specific protein) provides about the state of another (e.g., the shape of a Ca²⁺ signal). nih.govarxiv.org A high mutual information implies a high degree of signaling specificity. researchgate.net
The decoding of calcium signals is accomplished by a host of Ca²⁺-binding proteins and molecules. libretexts.org The binding of Ca²⁺ to a molecule like L-cystinate represents a fundamental step in this decoding process. The specific thermodynamic and kinetic properties of the this compound complex—its binding affinity, on- and off-rates—determine how it responds to different calcium signatures.
For example, a complex with a fast on-rate could respond to brief, transient Ca²⁺ spikes, while a complex with a higher affinity might integrate signals over a longer period. Therefore, the formation of this compound has direct implications for cellular information processing. By binding Ca²⁺, it can modulate the free Ca²⁺ concentration and participate in downstream signaling events. Computational studies as described in the sections above are crucial for determining the precise parameters that would define the role of this compound within the broader context of the cell's information processing network. mdpi.com
Solution Chemistry and Complexation Behavior of Calcium L Cystinate
Protonation Equilibria of L-Cystine in the Presence of Calcium Ions
L-cystine, the oxidized dimer of the amino acid cysteine, is characterized by its low solubility in aqueous solutions. Its solubility and the formation of complexes are highly dependent on the pH of the solution, which governs its protonation state. nih.gov In the presence of calcium ions, the protonation equilibria of L-cystine are crucial for understanding the subsequent complexation.
L-cystine possesses four potential protonation sites. The protonation constants (log K) describe the step-wise addition of protons to the fully deprotonated cystinate ion (L²⁻). These equilibria can be represented as follows:
L²⁻ + H⁺ ⇌ HL⁻ (log K₁)
HL⁻ + H⁺ ⇌ H₂L (log K₂)
H₂L + H⁺ ⇌ H₃L⁺ (log K₃)
H₃L⁺ + H⁺ ⇌ H₄L²⁺ (log K₄)
Studies have determined these protonation constants under various conditions. For instance, at 37°C and an ionic strength of 0.15 mol dm⁻³ in NaCl, the values for log K₁, log K₂, log K₃, and log K₄ have been reported. The presence of calcium ions can influence these equilibria, although the interaction is generally considered weak. mdpi.comnih.gov Potentiometric titrations are a common method used to determine these constants by monitoring the pH of a solution containing L-cystine and calcium ions as a base is added. nih.govjournalijcar.org The interaction between Ca²⁺ and L-cysteine (a related thiol-containing amino acid) has been shown to result in the formation of protonated species with a 1:1 metal-to-ligand ratio, such as CaLH₂ and CaLH. nih.gov
| Equilibrium Step | log K |
|---|---|
| log β₀₁₁ (log K₁) | 8.604 ± 0.003 |
| log β₀₁₂ (log K₂) | 16.356 ± 0.004 |
| log β₀₁₃ (log K₃) | 18.41 ± 0.01 |
| log β₀₁₄ (log K₄) | 20.03 ± 0.02 |
Determination of Stability Constants for Calcium L-Cystinate Complexes in Aqueous Media
The formation of a complex between a metal ion (M) and a ligand (L) in solution is quantified by its stability constant (β), also known as the formation constant. wikipedia.org For this compound, these constants measure the strength of the interaction between Ca²⁺ ions and the various protonated forms of L-cystine. The general equilibrium for the formation of a 1:1 complex can be written as:
Ca²⁺ + Lⁿ⁻ ⇌ CaL⁽²⁻ⁿ⁾⁺
The stability of these complexes is determined using techniques like potentiometric titration. researchgate.netijpras.com By analyzing the titration curves of L-cystine in the presence and absence of calcium ions, the stability constants for the formed complexes can be calculated. scispace.com
Research indicates that the interaction between Ca²⁺ and L-cysteine (and by extension, L-cystine) is relatively weak, forming protonated species with a 1:1 metal-to-ligand ratio. mdpi.comnih.gov For example, in a study on the interaction of Ca²⁺ with L-cysteine, the formation of Ca(Cys)H₂ and Ca(Cys)H species was observed. nih.gov The stability constants for these complexes are essential for predicting the concentration of different calcium-cystine species in a solution under specific conditions.
| Species | t = 15 °C | t = 25 °C | t = 37 °C |
|---|---|---|---|
| Ca(Cys)H₂ | 2.53 ± 0.08 | 2.46 ± 0.07 | 2.39 ± 0.06 |
| Ca(Cys)H | 1.28 ± 0.09 | 1.25 ± 0.08 | 1.22 ± 0.07 |
Influence of Ionic Strength and pH on this compound Formation and Dissolution
The formation and dissolution of this compound are significantly affected by the ionic strength and pH of the aqueous medium.
Influence of Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also plays a crucial role. An increase in ionic strength generally leads to an increase in the solubility of sparingly soluble salts like L-cystine. nih.gov This is due to the "salting in" effect, where the activity coefficients of the ions decrease, leading to a higher solubility product. Studies have shown that the solubility of L-cystine increases with increasing concentrations of electrolytes like sodium chloride. nih.govnih.gov This effect is also observed for the dissolution of other minerals like calcite, where the dissolution rate generally increases with ionic strength. ugr.es Therefore, the formation and dissolution of this compound are expected to be sensitive to the ionic strength of the surrounding medium. mdpi.comugr.es
Solubility Studies of this compound in Model Solutions
To understand the behavior of this compound in biological systems, its solubility has been investigated in various model solutions, such as artificial urine and aqueous salt solutions. These studies are particularly relevant to the formation of cystine kidney stones.
The solubility of L-cystine itself has been systematically studied in sodium chloride solutions and artificial urine at different temperatures and pH values. murdoch.edu.auresearchgate.net These studies have shown that while the presence of inorganic components in artificial urine has a minor influence on L-cystine solubility, the ionic strength of the solution has a more significant impact. murdoch.edu.au
Speciation Diagrams and Distribution Profiles of Calcium-L-Cystinate Complexes in Aqueous Systems
Speciation diagrams are graphical representations that show the distribution of different chemical species in a solution as a function of a variable, typically pH. iaea.orgresearchgate.net For the Calcium-L-cystinate system, these diagrams illustrate the percentage of free Ca²⁺ ions, free L-cystine in its various protonated forms, and the different this compound complexes at different pH values.
These diagrams are constructed using the known protonation constants of L-cystine and the stability constants of the calcium-L-cystine complexes. murdoch.edu.au By inputting these thermodynamic data into computer programs, it is possible to simulate the speciation of the system under various conditions of concentration, ionic strength, and temperature. researchgate.net
For the related Ca²⁺-cysteine system, speciation diagrams show the formation of protonated 1:1 complexes. nih.gov The species Ca(Cys)H₂ is predominant in the pH range of approximately 2 to 8, while the Ca(Cys)H species forms in the pH range of 8 to 10. nih.gov These diagrams are invaluable tools for predicting which calcium-cystine species will be most prevalent in a given biological fluid, such as urine, and for understanding the conditions that may lead to the precipitation of calcium-containing cystine stones.
Biochemical Mechanisms and Interactions of Calcium L Cystinate in Vitro Studies
In Vitro Studies of Calcium L-Cystinate Interactions with Model Biological Macromolecules (e.g., proteins, enzymes)
In vitro research highlights the significant role of the cysteine component in interacting with proteins. L-cysteine has been shown to affect the structure and function of proteins primarily through the formation and cleavage of disulfide bonds. researchgate.netmdpi.com The sulfhydryl group of cysteine is highly reactive and can be oxidized to form a disulfide bridge with another cysteine residue, creating a dimer known as cystine. bbk.ac.uk This process is crucial for the stabilization of the tertiary and quaternary structures of many proteins. bbk.ac.uk
Studies on pea protein isolates demonstrated that the addition of L-cysteine during high-moisture extrusion significantly influenced the textural properties and fibrous structure by altering the cross-linking effect on disulfide bonds between protein molecules. researchgate.net Specifically, L-cysteine can break existing disulfide bonds, exposing active groups and promoting the formation of new disulfide and non-covalent bonds, which enhances the cross-linking degree of protein molecules. mdpi.com However, excessive amounts of L-cysteine can have a negative impact by breaking down the protein structure. researchgate.netmdpi.com
Furthermore, in vitro analysis has shown that L-cysteine can inhibit damaging protein structural alterations and the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions. umlub.pl The interaction of cysteine string proteins (Csps), which are involved in neurotransmitter release, with the P/Q-type calcium channel has been explored. nih.gov Binding experiments indicated a specific interaction between Csp1 and a segment of the cytoplasmic loop of the α1A calcium channel subunit. nih.gov This suggests that cysteine-rich proteins can act as molecular chaperones, guiding the assembly of protein complexes at the calcium channel. nih.gov
Calpains, a family of calcium-dependent cysteine proteinases, are also relevant as they selectively cleave proteins in response to calcium signals. nih.gov Their activity is tightly regulated by the endogenous inhibitor calpastatin, and this interaction is calcium-dependent. nih.govpnas.org
Role of this compound in Redox Regulation in Model Biological Systems (e.g., impact on glutathione (B108866) levels in in vitro cell models)
The cysteine component of this compound is a direct precursor for the synthesis of glutathione (GSH), a critical antioxidant in biological systems. sci-hub.secapes.gov.br In vitro studies have demonstrated that the availability of cysteine is often the rate-limiting factor for GSH synthesis. oup.com
Research on primary human keratinocytes has shown that L-cystine, the dimer of cysteine, significantly enhances endogenous glutathione production. sci-hub.se Similarly, studies with various cysteine derivatives, including N-acetylcysteine (NAC) and cysteine-ethylester (CYSET), in human keratinocytes revealed an increase in intracellular GSH levels, which was correlated with protection against UV-induced reactive intermediates. capes.gov.br The study concluded that the increase in intracellular GSH is a primary factor in the photoprotective effects of cysteine derivatives. capes.gov.br
In bovine oviduct epithelial cells cultured in vitro, the basal levels of intracellular cysteine and GSH were determined, highlighting the natural presence and balance of these thiols. oup.com Experiments using GSH-depleting agents further underscored the importance of cysteine in maintaining GSH homeostasis. oup.com
The glutathione redox couple (GSH/GSSG) is a key information-rich redox buffer that interacts with numerous cellular components to regulate cellular processes. nih.gov However, the direct determination of the redox potential of the cysteine-cystine couple is challenging due to the inactivation of metal electrodes. frontiersin.org The regulation of redox state by glutathione is complex and enzymatically controlled. frontiersin.orgd-nb.info
Investigation of this compound in Cellular Models for Fundamental Biological Processes (in vitro keratinocyte studies on metabolic activity, cell viability, and proliferation)
In vitro studies using human keratinocytes have established a crucial role for L-cystine and its derivatives in fundamental cellular processes. L-cystine is essential for the proliferation and metabolic activity of epidermal keratinocytes. researchgate.net
One study demonstrated that in a deficient medium, which reduced the metabolic capacity of keratinocytes, increasing doses of L-cystine restored this capacity significantly. researchgate.net A combination of L-cystine, thiamine, calcium D-pantothenate, and folic acid was shown to enhance the proliferation and metabolic activity of human hair follicular keratinocytes (HHFKs). nih.govresearchgate.net This combination also provided a supportive effect on cell viability by offering increased protection against oxidative stress and lower sensitivity to solar-simulated UV radiation. nih.govresearchgate.net Within this combination, L-cystine was identified as having a central role, particularly in the expression of the anti-oxidative gene hmox1. nih.govresearchgate.net
Other research has shown that while plasma-treated physiological solutions of cysteine (2 mM) did not affect the migration and proliferation of human keratinocytes, higher, non-physiological concentrations (100 mM) led to a reduction in these activities. researchgate.net
Elucidation of this compound's Influence on Ion Homeostasis in In Vitro Cellular Compartments (e.g., calcium sequestration mechanisms)
The influence of this compound on ion homeostasis, particularly calcium signaling, is likely a complex interplay between the effects of the L-cysteine/L-cystine component and the calcium ion itself.
In vitro experiments using recombinant CaV2.3 R-type calcium channels expressed in HEK-293 cells showed that L-cysteine facilitated gating and increased the amplitude of calcium currents. nih.govnih.gov This effect is thought to be due to the chelation of trace metals that normally inhibit the channel. nih.govnih.gov In contrast, L-cystine was found to block CaV2.3 currents. nih.gov These findings suggest that the redox state of the cysteine/cystine couple can modulate calcium channel activity.
Studies on human neutrophils have shown that both N-acetyl-L-cysteine (NAC) and cysteine can induce an increase in intracellular calcium concentration ([Ca²⁺]i). nih.govresearchgate.net This increase was dependent on calcium influx from the extracellular space and was inhibited by certain calcium channel blockers. nih.govresearchgate.net
The calcium component itself is a major regulator of keratinocyte differentiation in vitro. nih.gov A calcium gradient exists within the epidermis, and in vitro "calcium switch" experiments (changing calcium concentration in the culture medium) are a common model to induce differentiation. nih.govplos.org Calcium signaling in keratinocytes involves both "outside-in" and "inside-out" mechanisms, with the Calcium-sensing Receptor (CaSR) playing a central role. nih.gov Interestingly, extracellular glutathione and its derivatives can also modulate the function of the CaSR. nih.gov
The term "calcium sequestration" refers to the binding or confining of calcium ions to separate them from other components of a biological system. yeastgenome.org While specific studies on this compound's role in this process are lacking, the ability of L-cysteine to interact with and modulate calcium channels suggests an indirect influence on calcium homeostasis. nih.govnih.gov
Table of Compounds
Analytical Methodologies for the Characterization and Quantification of Calcium L Cystinate
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of the L-cystinate portion of Calcium L-Cystinate. Since direct analysis of the intact chelate can be complex, methods often focus on quantifying L-cystine or its precursor, L-cysteine, after appropriate sample preparation.
Reversed-Phase HPLC (RP-HPLC) is a common approach. A study on the stability of N-acetyl-L-cysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine, utilized a C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA). insights.bio Detection was achieved using UV at 212 nm. insights.bio This method demonstrates good linearity and precision, making it suitable for quantifying cystine-related compounds. insights.bio
Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique, particularly for polar compounds like amino acids. One method for L-cysteine analysis uses a SeQuant® ZIC-HILIC column with a mobile phase of acetonitrile and ammonium (B1175870) acetate, detecting the analyte at 220 nm. sigmaaldrich.com
Mixed-Mode Chromatography can also be employed. A method for separating cysteine and cystine uses a Primesep 100 column, which has both reversed-phase and ion-exchange properties. sielc.com The mobile phase consists of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com This approach allows for the simultaneous analysis of both the reduced and oxidized forms of the amino acid. sielc.com
A patent for measuring L-cysteine content describes using a normal-phase silica (B1680970) gel bonded diol chromatographic column with a mixed solvent as the mobile phase and UV detection at 200 nm. google.com
Table 1: Example HPLC Conditions for Cystine/Cysteine Analysis
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | UV at 212 nm | insights.bio |
| HILIC | SeQuant® ZIC-HILIC (100 x 4.6 mm, 5 µm) | Acetonitrile:Ammonium Acetate (80:20) | UV at 220 nm | sigmaaldrich.com |
| Mixed-Mode | Primesep 100 (150 x 4.6 mm, 5 µm) | Water, Acetonitrile, and Sulfuric Acid | UV at 200 nm | sielc.com |
Spectrophotometric and Spectroscopic Assays for this compound Detection
Spectrophotometric methods offer simple and rapid ways to quantify either the calcium or the L-cystinate component.
For L-cystine/L-cysteine quantification , a first-order derivative UV spectrophotometric method has been developed. ijbpas.com In a phosphate (B84403) buffer at pH 8.0, L-cysteine shows maximum absorbance at 232 nm. ijbpas.com The method is linear over a concentration range of 100-500 µg/ml and has demonstrated good accuracy, with recovery between 99.87% and 100.03%. ijbpas.com Another approach involves the use of silver nanoparticles (AgNPs). nih.gov The interaction between AgNPs and cysteine in the presence of barium ions causes a color change from yellow to pink, which can be measured to determine cysteine concentration. nih.gov A flow injection spectrofluorimetric method can determine both cysteine and cystine sequentially. scielo.br This method has a detection limit of 0.10 µmol L⁻¹ for both analytes. scielo.br
For calcium quantification , a common method involves the use of o-cresolphthalein (B1221799) complexone (OCC). linear.es At an alkaline pH, calcium binds with OCC to form a colored complex whose intensity, measured around 570 nm, is proportional to the total calcium concentration. linear.es This method is specific and widely used in clinical and analytical laboratories. linear.es
Table 2: Comparison of Spectrophotometric Methods
| Analyte | Method | Principle | Detection Wavelength | Reference |
|---|---|---|---|---|
| L-Cysteine | First-Order Derivative UV | Direct absorbance measurement in phosphate buffer | 232 nm | ijbpas.com |
| L-Cysteine | Colorimetric with AgNPs | Nanoparticle aggregation causing a color change | Visible range | nih.gov |
| Calcium | o-Cresolphthalein Complexone (OCC) | Formation of a colored complex at alkaline pH | 570 nm | linear.es |
Volumetric and Potentiometric Titration Methods for Calcium and Cystine Content
Titration methods are classical analytical techniques that provide accurate quantification of both calcium and cystine.
Calcium content is frequently determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA). uclmail.net The sample is typically buffered to a pH of 10, and a suitable indicator is used to detect the endpoint of the 1:1 molar reaction between calcium ions and EDTA. uclmail.net For samples with high calcium content, dilution is necessary to ensure a convenient titration volume. uclmail.net Photometric titration with EDTA can also be performed, where changes in absorbance are monitored to determine the endpoint. researchgate.net
Cystine content can be determined by various titrimetric methods. A method described in the Chinese Pharmacopoeia involves dissolving the sample in a sodium hydroxide (B78521) solution, followed by a reaction with potassium bromate (B103136) and potassium bromide in an acidic medium to generate bromine, which oxidizes the cystine. nih.gov The excess bromine is then reacted with potassium iodide, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution. nih.gov Potentiometric titrations, which measure the change in potential of a solution, can also be used to study the complex formation between cystine and metal ions like calcium. researchgate.net
Mass Spectrometry-Based Characterization and Quantification of this compound
Mass spectrometry (MS) is a powerful tool for the structural characterization and sensitive quantification of compounds. When coupled with liquid chromatography (LC-MS), it provides high specificity and selectivity for analyzing metal-amino acid chelates.
LC-MS can be used to identify and quantify metal-chelating peptides by detecting the mass difference between the free peptide and the metal-peptide complex. rsc.org For this compound, this would involve monitoring the specific mass-to-charge ratio (m/z) of the chelate and its fragments. Electrospray ionization (ESI) is a common ionization technique for such analyses. rsc.org
While direct MS analysis of this compound is less commonly published, methods for related compounds provide a framework. For instance, ratiometric pulsed alkylation/mass spectrometry has been used to probe the stability of zinc-cysteine chelates in proteins. nih.gov This involves derivatizing cysteine residues, followed by MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry to quantify the resulting peptides. nih.gov Such a strategy could be adapted to study the integrity and composition of this compound.
Elemental Analysis Techniques for Compositional Verification
Elemental analysis provides the fundamental percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is essential for verifying the empirical formula of synthesized this compound and confirming its purity. jocpr.com
The theoretical elemental composition of this compound (C₆H₁₀CaN₂O₄S₂) is calculated based on its molecular formula and atomic weights. The experimentally determined percentages from a CHNS analyzer are then compared to these theoretical values. jocpr.com A close agreement between the experimental and theoretical data confirms the elemental composition of the chelate. This technique is often used alongside other characterization methods, such as spectroscopy and thermogravimetric analysis, to provide a complete picture of the compound's identity and purity. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₆H₁₀CaN₂O₄S₂)
| Element | Symbol | Atomic Weight (g/mol) | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 25.89% |
| Hydrogen | H | 1.01 | 3.62% |
| Calcium | Ca | 40.08 | 14.40% |
| Nitrogen | N | 14.01 | 10.06% |
| Oxygen | O | 16.00 | 22.98% |
| Sulfur | S | 32.07 | 23.04% |
| Total Molecular Weight | 278.36 g/mol |
Note: Percentages are calculated based on the molecular weight of 278.363 g/mol. chemsrc.com
Advanced Materials Research Incorporating Calcium L Cystinate
Design and Synthesis of Calcium L-Cystinate-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) using calcium and amino acids as building blocks have garnered interest due to the biocompatibility and potential for creating novel structures. While specific research focusing exclusively on this compound MOFs is not widely documented, the principles of synthesizing calcium-based coordination polymers with other amino acids like glycine (B1666218) provide a foundational understanding. For instance, a one-dimensional calcium-glycine coordination polymer has been synthesized, demonstrating the capability of calcium to form extended networks with amino acids. ias.ac.in In this structure, each Ca(II) ion is eight-coordinated, bonding to oxygen atoms from water molecules and zwitterionic glycine ligands, which adopt both monodentate and bridging coordination modes. ias.ac.in
The synthesis of calcium-based MOFs often involves hydrothermal or solvothermal methods. For example, Ca-BTC MOF (BTC = 1,3,5-benzenetricarboxylate) was synthesized hydrothermally, resulting in a tetragonal crystal structure with nanoparticles. nih.gov The choice of calcium in MOF synthesis is driven by its abundance, cost-effectiveness, and biocompatibility, making it suitable for applications in biological systems. nih.gov The synthesis of bimetallic coordination polymers, which incorporate two different metal ions, further expands the possibilities for creating complex functional materials. mdpi.com These synthetic strategies, which include one-pot methods and post-synthesis modifications, could be adapted for the creation of this compound-based frameworks. mdpi.com The architectural robustness of MOFs allows for precise positioning of functional groups, which is a key principle in reticular chemistry. berkeley.edu
The following table outlines the synthesis methods and resulting structures for related calcium-based coordination polymers, which could be extrapolated for this compound systems.
| Compound/Framework | Synthesis Method | Key Structural Features | Reference |
| [[Ca6(H-gly)12(H2O)18]Cl12·6H2O]n | Isolation from calcium chloride-glycine-water system | One-dimensional coordination polymer; eight-coordinated Ca(II); monodentate and µ3-tetradentate bridging glycine ligands. | ias.ac.in |
| Ca-BTC MOF | Hydrothermal | Tetragonal crystal structure; nanoparticles of 24.92 nm. | nih.gov |
| Ca(II)-Trimesate Coordination Polymer | Gel diffusion | Two-dimensional coordination polymer; monoclinic crystal system. | researchgate.net |
| Calcium-based MOFs (General) | Hydrothermal, Solvothermal | High stability, low toxicity, low density. | researchgate.net |
Intercalation of L-Cystinate into Calcium-Containing Layered Double Hydroxides (LDHs) for Functional Materials
Layered double hydroxides (LDHs) are versatile materials that can host various anions between their layers, leading to the creation of functional hybrid materials. The intercalation of L-cystinate into calcium-containing LDHs, such as CaAl-LDH, has been demonstrated as a method to create materials with potential applications in catalysis and as "molecular reactors."
A study detailed the preparation of L-cysteinate-intercalated CaAl-LDH via a co-precipitation method, which yielded a highly crystalline hydrocalumite phase. mdpi.com Subsequent interlamellar oxidation of the intercalated L-cysteinate using peracetic acid resulted in the formation of L-cystinate within the confined interlayer space of the LDH. mdpi.comresearchgate.net This transformation highlights the potential of the LDH structure to act as a molecular reactor, facilitating reactions under mild conditions. mdpi.com The structure and composition of such intercalated materials are typically characterized by techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy. mdpi.comresearchgate.net
The ability to functionalize LDHs through intercalation opens up a wide range of applications, from drug delivery to catalysis. rsc.orgmdpi.com The choice of the guest molecule, in this case, L-cystinate, and the host LDH composition are crucial in determining the properties of the final material.
| Host LDH | Intercalated Species | Synthesis/Modification Method | Key Findings | Reference(s) |
| CaAl-LDH | L-cysteinate (oxidized to L-cystinate) | Co-precipitation followed by interlamellar oxidation | Confined space of LDH acts as a molecular reactor for the oxidation of L-cysteinate to L-cystinate. | mdpi.comresearchgate.net |
| MgAl-LDH | L-cysteine (oxidized to L-cystine) | Co-precipitation | Interlayer L-cysteine was oxidized to cystine by hexacyanoferrate(III). | researchgate.net |
| Ca(II)Sn(IV)-LDH | Cystinate anions | Mechanochemical synthesis | Cystinate anions could be accommodated in the interlayer space. | u-szeged.hu |
Fabrication of Biomimetic Composites Utilizing this compound as a Structural Component
Biomimetic composites aim to replicate the structure and function of natural biological materials. ebsco.com Calcium-based materials are frequently used in bone tissue engineering due to their biocompatibility and similarity to the mineral component of bone. nih.gov While specific examples of this compound composites are not prevalent in the literature, the principles of creating biomimetic materials using calcium compounds and organic molecules are well-established.
For instance, composite scaffolds of cellulose (B213188) and calcium-deficient-hydroxyapatite (CDHA) have been fabricated for bone tissue engineering. nih.gov These scaffolds exhibit enhanced osteogenic activity. nih.gov Similarly, composites of collagen and calcium phosphate (B84403) are widely used for bone repair. researchgate.net The incorporation of L-cystine into such composites could potentially introduce beneficial properties, such as influencing cell adhesion or providing a source of sulfur for cellular processes. The crystallization of L-cystine itself can form complex hierarchical structures, a process that mimics biomineralization. researchgate.net
The fabrication of such composites often involves techniques like freeze-drying or electrohydrodynamic printing to create porous scaffolds that support tissue growth. nih.govresearchgate.net The properties of these composites, including mechanical strength and bioactivity, can be tuned by adjusting the composition and fabrication method.
| Composite Material | Fabrication Technique | Key Properties/Applications | Reference |
| Cellulose/Calcium-deficient-hydroxyapatite | Electrohydrodynamic printing | 3D pore-structure, enhanced bone mineralization. | nih.gov |
| Collagen/Calcium phosphate | Not specified | Used for bone repair, comparable to bone extracellular matrix. | researchgate.net |
| Calcium carbonate/Calcium phosphate on chitin | Mineralization | Tunable degradation dynamics and cytological behaviors. | sciopen.com |
| Calcium monosilicates in PVC | Not specified | Increased tolerance to ultraviolet irradiation. | researchgate.net |
Exploration of this compound in Catalytic Systems for Asymmetric Synthesis
Calcium-based catalysts have been explored for various organic transformations, including asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. Chiral calcium complexes have demonstrated efficiency as catalysts in asymmetric hydroamination/cyclization reactions. nih.gov While direct use of this compound as a catalyst is not extensively reported, related systems provide insights into its potential.
For example, chiral ionic liquids based on L-cysteine derivatives have been successfully used as organocatalysts in asymmetric aldol (B89426) reactions, achieving high enantiomeric excess (ee). mdpi.com This suggests that the chirality of the cysteine/cystine moiety can be effectively transferred during a catalytic cycle. Furthermore, L-proline immobilized in a CaFe-Layered Double Hydroxide (B78521) has been shown to be an active and enantioselective catalyst in cross-aldol reactions. researchgate.net
The development of this compound catalytic systems could involve either creating a homogeneous chiral calcium complex with L-cystinate as the ligand or immobilizing a this compound species onto a solid support. The latter approach, creating a heterogeneous catalyst, would offer benefits in terms of catalyst recovery and reuse.
| Catalytic System | Reaction Type | Key Findings | Reference(s) |
| Chiral calcium complexes with 1,2-diamines | Asymmetric hydroamination/cyclization | Enantioselectivities up to 26% were achieved. | nih.gov |
| Chiral ionic liquids based on L-cysteine derivatives | Asymmetric aldol reaction | Moderate yields (70-76%) and high enantiomeric excesses (up to 96%). | mdpi.com |
| L-proline in CaFe-LDH | Cross-aldol dimerization-condensation | Active and enantioselective heterogeneous catalyst. | researchgate.net |
| Eggshell-derived calcium oxide (CaO) | Macrolactonization | CaO acts as a precursor to the active calcium glycerolate catalyst. | frontiersin.org |
Development of this compound-Containing Hybrid Materials for Specific Chelation or Sequestration Applications
Hybrid materials containing this compound could be designed for specific chelation or sequestration purposes, leveraging the functional groups present in the L-cystinate molecule. The carboxylate and amino groups of L-cystinate can act as binding sites for metal ions.
The sequestration of calcium itself is a significant biological process, and materials that can modulate calcium concentration are of interest. nih.gov While research on this compound for this specific application is limited, the broader field of using functionalized materials for ion sequestration provides a strong basis. For example, layered double hydroxides (LDHs) are known for their ion-exchange capabilities and have been used to remove substances like arsenic from water. nih.gov A hybrid material composed of this compound and a support like an LDH or a porous polymer could be engineered to selectively bind and sequester target ions.
The design of such materials would focus on creating accessible binding sites and a stable host matrix. The affinity and capacity of the material for the target species would be critical performance metrics.
| Material | Application | Mechanism/Key Feature | Reference |
| Layered Double Hydroxides (LDHs) | Adsorption and catalysis | High surface chemical activity and abundant surface defects. | nih.gov |
| Mitochondrial Ca2+ sequestration system (biological model) | Calcium buffering | Involves complexation with anions like ATP, ADP, and Pi. | nih.gov |
| Functionalized Layered Double Hydroxides | Heavy metal removal, radionuclide capture | Intercalation, surface modification, hybridization. | rsc.org |
Future Research Directions and Emerging Paradigms in Calcium L Cystinate Chemistry
Exploration of Novel Synthesis Routes and Green Chemistry Approaches for Calcium L-Cystinate
The development of environmentally benign and efficient methods for synthesizing this compound is a key area of future research. Traditional synthesis often involves processes that are not aligned with the principles of green chemistry. Emerging research is focused on addressing these limitations.
Novel Synthesis Routes:
Mechanochemical Synthesis: This solid-state grinding technique offers a solvent-free or low-solvent route to produce materials. science.govresearchgate.net Research into the mechanochemical synthesis of related layered double hydroxides (LDHs) by co-grinding precursor materials has shown promise. researchgate.netresearchgate.net This approach could be adapted for the direct synthesis of this compound, potentially leading to higher yields and reduced waste.
Intercalation into Layered Double Hydroxides (LDHs): A promising strategy involves the synthesis of calcium-containing LDHs and the subsequent intercalation of L-cysteinate anions into the interlayer space. researchgate.net Oxidation of the intercalated L-cysteinate can then lead to the formation of L-cystinate within the confined nanospace of the LDH, which can act as a "molecular reactor". researchgate.netresearchgate.net This method allows for controlled synthesis under mild conditions. researchgate.net
Hydrothermal Synthesis: This method, which uses water at elevated temperature and pressure, can be explored for the direct crystallization of this compound. By controlling parameters such as temperature, pressure, and precursor concentration, it may be possible to influence the crystal structure and morphology of the final product.
Green Chemistry Approaches:
The core principles of green chemistry, such as waste prevention and the use of less hazardous chemical syntheses, are central to future synthetic strategies. iupac.org
Aqueous-Based Synthesis: Moving away from organic solvents towards water-based systems is a primary goal. iupac.org Research on the synthesis of nanocalcite crystals using aqueous solutions of CaO and CO2 gas provides a model for environmentally friendly calcium-based material synthesis. researchgate.net
Use of Benign Reagents: Exploring the use of non-toxic and renewable starting materials is crucial. For instance, the use of L-cysteine from natural sources as a precursor aligns with green chemistry principles. mdpi.com
Energy Efficiency: Investigating synthesis methods that operate at lower temperatures and pressures, such as mechanochemistry or room-temperature base-catalyzed reactions, will reduce the energy footprint of this compound production. science.govmdpi.com
Future research in this area will likely focus on optimizing these novel and green synthesis routes to achieve high purity, controlled crystallinity, and scalable production of this compound.
Application of Advanced Spectroscopic and Imaging Techniques for Deeper Structural and Interfacial Understanding
A comprehensive understanding of the structure of this compound at multiple length scales is fundamental to elucidating its properties and function. The application of a suite of advanced spectroscopic and imaging techniques will be instrumental in achieving this.
Spectroscopic Techniques:
Raman and Infrared (IR) Spectroscopy: These techniques are powerful for probing the vibrational modes of the L-cystinate molecule and its coordination with calcium ions. nih.gov They can be used to identify the characteristic functional groups and confirm the formation of the compound. researchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS can provide detailed information about the elemental composition and chemical states of the atoms within this compound, offering insights into the bonding environment of calcium, sulfur, nitrogen, and oxygen. researchgate.net
Imaging Techniques:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are essential for visualizing the morphology, particle size, and crystal habit of synthesized this compound powders. researchgate.netscience.gov
Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the surface topography of this compound crystals, enabling the study of crystal growth mechanisms and surface defects at the nanoscale.
Advanced Calcium Imaging: While traditionally used in biological contexts to track calcium ion dynamics, the principles of fluorescence microscopy could be adapted to study the interfacial processes of this compound. biorxiv.orgplos.orgnih.gov For instance, fluorescently labeled analogs could be used to visualize their interaction with other molecules or surfaces.
The integration of data from these diverse techniques will provide a holistic picture of the structural and interfacial properties of this compound, from the molecular level to the bulk material.
Multiscale Computational Modeling from Molecular to Supramolecular Levels for this compound Behavior
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For this compound, multiscale modeling approaches can bridge the gap between molecular-level interactions and macroscopic properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of this compound in different environments, such as in aqueous solution or at interfaces. These simulations can provide insights into its solubility, hydration, and interactions with other molecules.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure and bonding of this compound. This can help in understanding the nature of the coordination between the calcium ion and the L-cystinate ligand and in predicting spectroscopic properties.
Crystal Structure Prediction: Computational methods can be used to predict the possible crystal structures of this compound, which can guide synthetic efforts and aid in the interpretation of experimental diffraction data.
Multiscale Modeling of Calcification: Drawing parallels from studies on pathological calcification, multiscale models can be developed to understand the nucleation and growth of this compound crystals. frontiersin.orgnih.govnih.gov These models can integrate subcellular signaling pathways with tissue-level diffusion, providing a comprehensive view of the crystallization process. nih.gov
The synergy between computational modeling and experimental studies will be crucial for accelerating the discovery and design of new this compound-based materials with desired properties.
Interdisciplinary Research at the Interface of Inorganic Chemistry, Materials Science, and Fundamental Biochemistry of this compound
The future of this compound research lies in a highly interdisciplinary approach that leverages expertise from inorganic chemistry, materials science, and biochemistry.
Inorganic Chemistry: The principles of coordination chemistry are central to understanding the bonding between calcium and the L-cystinate ligand. Inorganic chemists can contribute to the rational design of new synthetic routes and the characterization of the resulting compounds.
Materials Science: Materials scientists can explore the potential applications of this compound as a biomaterial or in the development of novel composites. researchgate.netnih.gov For instance, its incorporation into polymers or ceramics could lead to materials with unique mechanical or biocompatible properties. The study of layered double hydroxides (LDHs) intercalated with amino acids is a prime example of this interdisciplinary synergy. researchgate.netresearchgate.net
Biochemistry: Understanding the biochemical context of L-cystine is crucial, particularly its low solubility and its role in conditions like cystinuria, which is characterized by the formation of cystine stones. drugbank.comresearchgate.net Research into the fundamental interactions of calcium ions with L-cystine in biological fluids can provide valuable insights. The design of molecules that can inhibit L-cystine crystallization is an active area of research that bridges chemistry and biochemistry. nih.govnih.gov
Collaborative research efforts across these disciplines will be essential for tackling the complex challenges and unlocking the full potential of this compound.
Design of this compound Analogs with Tunable Physico-chemical Properties for Specific Research Applications
The ability to tailor the properties of this compound through the design of its analogs opens up a vast landscape for targeted applications. By systematically modifying the L-cystinate ligand, it is possible to tune the physicochemical properties of the resulting calcium complexes.
Modification of the L-Cystine Backbone: Introducing different functional groups onto the L-cystine molecule can alter its solubility, hydrophobicity, and coordination behavior. For example, the synthesis of L-cystine diamides has been explored to inhibit L-cystine crystallization. nih.govnih.gov
Varying the Metal Cation: While this article focuses on calcium, the study of L-cystinate complexes with other metal ions (e.g., zinc, magnesium) can provide valuable comparative insights into the role of the metal in determining the structure and properties of the resulting material. researchgate.net
Formation of Co-crystals and Salts: The formation of co-crystals or different salts of L-cystine and its derivatives with other molecules can significantly impact their physical properties, such as solubility and crystal habit. google.com
The design of these analogs will be guided by computational modeling and a deep understanding of structure-property relationships. This will enable the development of new materials with specific functionalities for a range of research applications.
Q & A
Basic: What established methods are recommended for synthesizing Calcium L-cystinate, and how should purity be validated?
Methodological Answer:
this compound synthesis typically involves reacting L-cysteine with calcium salts (e.g., calcium chloride) in aqueous media under controlled pH (8–10). Key steps include stoichiometric optimization, refluxing, and crystallization. Purity validation requires:
- Elemental Analysis (C, H, N, S, Ca) to confirm stoichiometry.
- Spectroscopy : XRD for crystallinity, FTIR for functional groups (e.g., –SH, –COOH), and H/C NMR for molecular structure .
- Chromatography : HPLC or TLC to detect impurities. Always compare results with literature benchmarks .
Basic: Which spectroscopic techniques are most effective for distinguishing this compound from its analogues?
Methodological Answer:
- XRD : Resolve crystal lattice differences (e.g., vs. calcium D-cystinate) by comparing d-spacings and Miller indices .
- Polarimetry : Measure optical rotation to confirm enantiomeric purity (L-form specific) .
- Raman Spectroscopy : Identify unique vibrational modes of the cystine moiety. Cross-validate with computational models (DFT) .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in pH, temperature, or ionic strength. To address:
Standardize Conditions : Use buffered solutions (e.g., phosphate buffer, pH 7.4) and controlled temperatures (25°C ± 0.1).
Gravimetric Analysis : Measure saturated solubility via mass loss after filtration and drying.
Meta-Analysis : Apply statistical models (e.g., ANOVA) to compare datasets, accounting for methodological differences .
Replicate Studies : Publish full protocols, including solvent purity and agitation methods, to enhance reproducibility .
Advanced: What experimental designs optimize yield in this compound synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (molar ratio, pH, temperature). For example, a 3×3 matrix to identify optimal conditions .
- Kinetic Monitoring : Employ in-situ FTIR or UV-Vis to track reaction progress and halt at peak yield.
- Byproduct Mitigation : Add antioxidants (e.g., ascorbic acid) to prevent cysteine oxidation. Characterize byproducts via LC-MS .
Basic: How should researchers assess the thermal stability of this compound for pharmaceutical applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N).
- Differential Scanning Calorimetry (DSC) : Identify decomposition temperatures and phase transitions.
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 3–6 months, monitoring degradation via HPLC .
Advanced: What strategies validate the biological activity of this compound in vitro, considering conflicting cytotoxicity reports?
Methodological Answer:
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 µM–10 mM) in multiple cell lines.
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to isolate pathways (e.g., redox modulation).
- Control for Redox Interference : Include ROS scavengers (e.g., NAC) to distinguish compound-specific effects from oxidative artifacts .
Basic: What are the best practices for documenting experimental protocols to ensure reproducibility?
Methodological Answer:
- Detailed Metadata : Report equipment models (e.g., Bruker XRD model), solvent batches, and calibration details.
- Stepwise Annotations : Use platforms like Electronic Lab Notebooks (ELNs) for real-time logging.
- Peer Validation : Share raw data (spectra, chromatograms) in supplementary materials .
Advanced: How can computational modeling enhance the interpretation of this compound’s physicochemical properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and hydration shells using software like GROMACS.
- Quantum Mechanics (QM) : Calculate bond dissociation energies to assess stability (e.g., B3LYP/6-31G* basis set).
- Machine Learning : Train models on existing datasets to predict crystallization conditions .
Basic: What statistical methods are appropriate for analyzing variability in this compound synthesis yields?
Methodological Answer:
- Descriptive Statistics : Calculate mean, SD, and CV for triplicate experiments.
- Hypothesis Testing : Use t-tests or Mann-Whitney U tests to compare yields under different conditions.
- Multivariate Regression : Identify significant factors (e.g., pH, temperature) affecting yield .
Advanced: How should researchers address ethical and data-sharing obligations in this compound studies?
Methodological Answer:
- Ethical Approval : Obtain IRB approval for biological studies and disclose conflicts of interest .
- Data Repositories : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare) with CC-BY licenses.
- Collaborative Frameworks : Use platforms like OSF to share protocols pre-publication .
Basic: What are the critical parameters for validating this compound’s hygroscopicity?
Methodological Answer:
- Dynamic Vapor Sorption (DVS) : Measure mass change at varying humidity levels (0–90% RH).
- Karl Fischer Titration : Quantify water content after equilibration.
- Surface Morphology : Use SEM to assess crystal structure post-humidity exposure .
Advanced: How can isotopic labeling (e.g., 44^{44}44Ca) elucidate this compound’s metabolic pathways?
Methodological Answer:
- Synthesis of Labeled Compound : React L-cysteine with CaCO under inert atmosphere.
- Tracer Studies : Administer to model organisms (e.g., rodents) and track isotope distribution via ICP-MS or PET imaging.
- Kinetic Modeling : Use compartmental models to calculate absorption/excretion rates .
Basic: What guidelines ensure proper citation of prior work in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
